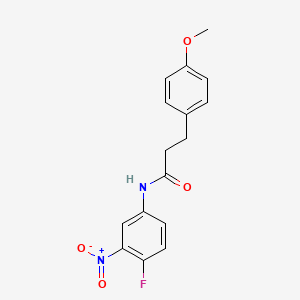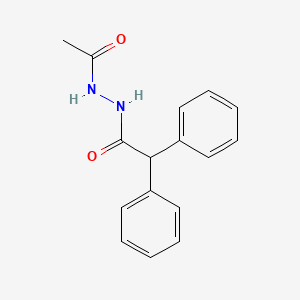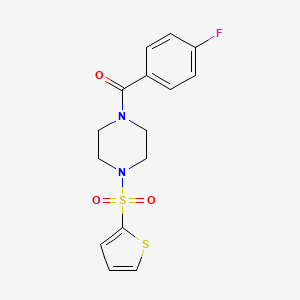
N-(4-acetylphenyl)-3-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-isopropoxybenzamide, commonly referred to as AIBP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. AIBP belongs to the class of compounds known as benzamides, which are known for their diverse biological activities.
作用机制
The mechanism of action of AIBP is not fully understood. However, it has been suggested that AIBP may exert its effects by regulating the activity of various signaling pathways. AIBP has been shown to inhibit the activation of the NF-κB pathway, which plays a key role in inflammation. AIBP has also been found to induce apoptosis in cancer cells through the activation of caspases. Furthermore, AIBP has been shown to inhibit the activity of the enzyme acyl-CoA: cholesterol acyltransferase (ACAT), which is involved in the formation of cholesterol esters.
Biochemical and Physiological Effects
AIBP has been shown to have a wide range of biochemical and physiological effects. AIBP has been found to reduce inflammation by inhibiting the activation of the NF-κB pathway. AIBP has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, AIBP has been found to reduce oxidative stress and protect against atherosclerosis. AIBP has also been shown to inhibit the activity of ACAT, which is involved in the formation of cholesterol esters.
实验室实验的优点和局限性
One of the advantages of using AIBP in lab experiments is its high purity and yield. AIBP has been synthesized to yield high purity, making it suitable for research purposes. Additionally, AIBP has been found to exhibit a wide range of potential therapeutic applications, making it a versatile compound for research. However, one of the limitations of using AIBP in lab experiments is its cost. AIBP is a relatively expensive compound, which may limit its use in certain research settings.
未来方向
There are several future directions for research on AIBP. One area of research could focus on the development of AIBP analogs with improved pharmacological properties. Another area of research could focus on the use of AIBP in combination with other drugs to enhance its therapeutic effects. Furthermore, research could be conducted to investigate the potential use of AIBP in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could be conducted to investigate the mechanism of action of AIBP in greater detail, which could lead to the development of new drugs with similar mechanisms of action.
合成方法
The synthesis of AIBP involves the reaction of 4-acetylphenyl isocyanate with 3-isopropoxyaniline in the presence of a catalyst. The reaction yields AIBP as a white crystalline solid with a molecular weight of 287.34 g/mol. The synthesis of AIBP has been optimized to yield high purity and yield, making it suitable for research purposes.
科学研究应用
AIBP has been shown to have a wide range of potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-oxidant, and anti-atherogenic properties. AIBP has been shown to inhibit the activation of the NF-κB pathway, which is a key regulator of inflammation. AIBP has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, AIBP has been shown to reduce oxidative stress and protect against atherosclerosis.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)22-17-6-4-5-15(11-17)18(21)19-16-9-7-14(8-10-16)13(3)20/h4-12H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLULJUYVFHRULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetylphenyl)-3-isopropoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5786603.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)


![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)

